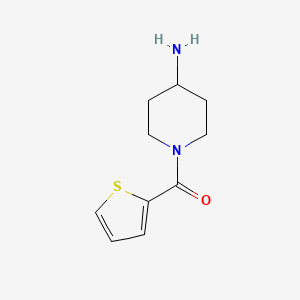

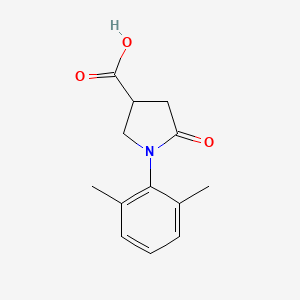

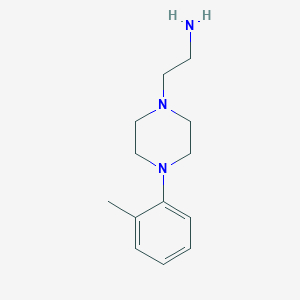

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone” is a chemical compound with the molecular formula C10H14N2OS . It is used in scientific research and its unique structure allows for various applications, ranging from pharmaceutical development to catalysis.

Synthesis Analysis

The synthesis of thiophene containing aminonaphthols, which are similar to the compound , has been reported. An efficient and eco-friendly synthetic protocol via a one-pot three-component reaction was used. Kaolin was used as a heterogeneous catalyst and a series of Betti bases were synthesized under solvent-free condition .Chemical Reactions Analysis

The use of kaolin as a novel recyclable Lewis acid catalyst in the three-component reaction of (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, 2-naphthol and aromatic aldehyde for synthesizing Betti bases has been reported .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Thiophene derivatives have been reported to possess significant anti-inflammatory properties. Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea act as anti-inflammatory agents . The presence of the thiophene moiety in the structure of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone suggests potential applications in the development of new anti-inflammatory drugs.

Antipsychotic and Anti-Anxiety Effects

The thiophene nucleus is a common feature in several drugs with antipsychotic and anti-anxiety effects. This implies that (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone could be explored for its potential use in treating psychological disorders .

Antimicrobial and Antifungal Activity

Thiophene compounds are known for their antimicrobial and antifungal activities. The structural attributes of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone may be harnessed to synthesize new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi .

Antioxidant Properties

Thiophene derivatives exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress. The compound could be utilized in the synthesis of novel antioxidants, which can be applied in various fields including food preservation and medicine .

Kinase Inhibition

Kinases play a pivotal role in cell signaling and metabolism, and their inhibition is a key therapeutic strategy in cancer treatment. The structure of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone could be modified to develop new kinase inhibitors .

Material Science Applications

Thiophene and its derivatives are not only limited to medicinal chemistry but also have applications in material science. They are used in the synthesis of organic semiconductors, conducting polymers, and photovoltaic materials. The unique structure of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone may open up new avenues in the design of advanced materials .

Propriétés

IUPAC Name |

(4-aminopiperidin-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9/h1-2,7-8H,3-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOZXVDAAMDHHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406496 |

Source

|

| Record name | (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886497-83-2 |

Source

|

| Record name | (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)

![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)

![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)

![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)